5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Description
This compound is a polycyclic heterocyclic molecule featuring a fused pyrrolo[3,4-c]pyrrole core with two ketone groups (4,6-dioxo), a 4-chlorophenyl substituent, and a 1,3-dioxo-1,3-dihydro-2H-inden-2-yliden moiety. The bicyclic pyrrolo-pyrrole system is rigid, likely contributing to conformational stability, while the chlorophenyl group may enhance lipophilicity and π-π stacking interactions in biological or crystalline environments .
Structural characterization of such compounds often employs X-ray crystallography (using programs like SHELX ) and NMR spectroscopy (as seen in ), which can resolve substituent effects on chemical environments .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O6/c23-9-5-7-10(8-6-9)25-20(28)13-14(21(25)29)17(22(30)31)24-16(13)15-18(26)11-3-1-2-4-12(11)19(15)27/h1-8,13-14,17,26H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRYDBQZGXJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid (CAS No. 321392-14-7) is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and enzyme inhibitory activities, synthesized derivatives, and their pharmacological implications.
- Molecular Formula : C22H13ClN2O6
- Molecular Weight : 436.8 g/mol
- Structure : The compound features a chlorophenyl group and a pyrrolo structure that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its antibacterial properties and enzyme inhibition capabilities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:
- Study Findings : A study on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential effectiveness in treating infections caused by these bacteria .
- Mechanism : The antibacterial activity is likely due to the interaction of the compound with bacterial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) Inhibition : Compounds derived from similar structures have shown strong AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound has demonstrated strong urease inhibition, making it a candidate for further development as a therapeutic agent against urease-related conditions such as kidney stones .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives of this compound:
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Structural Features : The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane penetration.
- Functional Groups : The dioxo and carboxylic acid functionalities are critical for interactions with biomolecules such as proteins and nucleic acids.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with target enzymes, which could explain the observed inhibitory effects.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of similar compounds exhibit significant antioxidant activity. For instance, compounds with similar structural motifs have been shown to scavenge free radicals effectively, demonstrating potential for use in preventing oxidative stress-related diseases .
Anticancer Activity
Compounds related to this structure have been investigated for their anticancer properties. The presence of the dioxo group may enhance interactions with biological targets involved in cancer cell proliferation. Studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Effects
There is emerging evidence that similar compounds possess antimicrobial properties. The chlorophenyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate microbial membranes .
Drug Development
The unique structural features of 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid position it as a candidate for drug development in:
- Cancer therapeutics : Targeting specific pathways involved in tumor growth and survival.
- Antioxidant supplements : Potential use in formulations aimed at reducing oxidative damage.
Material Science
Due to its complex structure and stability, this compound could find applications in material science as a precursor for polymers or as an additive to enhance the properties of existing materials.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antioxidant Activity Study | Identified potent antioxidant properties in structurally similar compounds; significant DPPH radical scavenging activity observed. |
| Anticancer Research | Demonstrated efficacy against various cancer cell lines; potential mechanisms include apoptosis induction and cell cycle arrest. |
| Antimicrobial Properties | Exhibited broad-spectrum antimicrobial activity; effective against Gram-positive and Gram-negative bacteria. |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally and functionally analogous molecules (Table 1). Key comparison parameters include molecular weight, substituents, functional groups, and inferred bioactivity.
Table 1: Structural and Functional Comparison of Related Compounds
Key Structural and Functional Insights
Core Heterocycle Variations :
- The target compound and ’s ethyl ester derivative share a pyrrolo[3,4-c]pyrrole/pyrazole core but differ in substituents. The carboxylic acid group (target) vs. ethyl ester () alters solubility: the acid form may improve aqueous solubility and hydrogen-bonding capacity, while the ester could enhance membrane permeability .
Substituent Effects: Chlorophenyl groups are common across compared compounds. Thioxo-oxadiazole () and methoxyphenyl () groups introduce sulfur and ether functionalities, respectively, which can modulate redox activity or metabolic stability .
Bioactivity Correlations :
- Antioxidant activity in ’s pyrrolidine derivatives correlates with electron-donating groups (e.g., thioxo-oxadiazole). The target compound’s inden-dione moiety, a strong electron acceptor, may instead favor enzyme inhibition (e.g., kinase or protease targets) .
Synthetic and Analytical Considerations :
- X-ray crystallography (SHELX) and NMR are critical for resolving structural nuances. For example, NMR chemical shifts in highlight how substituents perturb proton environments, aiding in structural elucidation .
Q & A
Q. What synthetic strategies are effective for constructing the pyrrolo[3,4-c]pyrrole core in this compound?
The pyrrolo[3,4-c]pyrrole scaffold is typically synthesized via [3+2] cycloaddition reactions or multicomponent condensations. For example, ethyl-substituted analogs (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) are synthesized using palladium-catalyzed cross-coupling or acid-mediated cyclization . Key challenges include regioselectivity in inden-dione incorporation and stereochemical control during cyclization. Methodological optimizations involve adjusting solvent polarity (e.g., DMF vs. toluene) and catalyst loading (e.g., 5–10 mol% Pd) to improve yields .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the stereochemistry of the fused pyrrolo-pyrrole and inden-dione moieties. For example, SC-XRD analysis of ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives revealed disorder in the chlorophenyl group, resolved by refining anisotropic displacement parameters (R factor = 0.054) . Researchers should prioritize high-quality crystal growth via slow evaporation in dichloromethane/hexane mixtures and validate bond lengths (mean C–C = 0.005 Å) against DFT calculations .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) is pivotal for confirming substituent positions. For chlorophenyl analogs, NMR shows distinct aromatic splitting patterns (δ 7.2–7.4 ppm for para-chlorophenyl), while NMR identifies carbonyl resonances (δ 170–180 ppm for dioxo groups). Mass spectrometry (HRMS) is used to verify molecular ions (e.g., m/z 471.76 for CHClNO) . Pair these with IR spectroscopy to confirm lactam C=O stretches (~1680 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model charge distribution in the inden-dione moiety, predicting electrophilic/nucleophilic sites. Molecular docking studies of similar pyrrolo-pyrrole derivatives (e.g., 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) reveal π-π stacking interactions with aromatic residues in enzyme active sites . Use Gaussian or ORCA software for geometry optimizations, referencing crystallographic data for validation .
Q. What experimental designs address discrepancies in thermal stability data for this compound?
Contradictory thermogravimetric analysis (TGA) results may arise from polymorphic variations or hydration states. To resolve this, perform differential scanning calorimetry (DSC) under inert atmospheres (N) with controlled heating rates (5°C/min). For example, derivatives like 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid show decomposition peaks at 220–240°C, correlating with loss of dioxo groups . Cross-reference with dynamic vapor sorption (DVS) to assess hygroscopicity impacts .
Q. How do substituent modifications influence the compound’s electronic properties?
Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing the 4-chlorophenyl group with 4-fluorophenyl in analogs (e.g., (3R,5R)-7-[5-(4-fluorophenyl)-...-heptanoic acid) reduces electron-withdrawing effects, altering redox potentials (measured via cyclic voltammetry). Ultraviolet-visible (UV-Vis) spectroscopy can track bathochromic shifts in λ (~30 nm) when extending π-conjugation .
Methodological Considerations
Q. What protocols mitigate side reactions during functionalization of the inden-dione group?
The 1,3-dioxo-1,3-dihydro-2H-inden-2-yliden group is prone to nucleophilic attack. Protect reactive sites using tert-butoxycarbonyl (Boc) groups during alkylation/arylation steps. For example, ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate was synthesized with <5% byproducts by employing low-temperature (-20°C) Michael additions .
Q. How should researchers design stability studies for aqueous formulations of this compound?
Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines is recommended. For hydrolytically sensitive lactam rings, use phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions. Monitor degradation via HPLC-MS, noting hydrolysis products like carboxylic acid derivatives (e.g., 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
